Sodium 2-bromopropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEFSTXHZRGAIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972470 | |

| Record name | Sodium 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56985-74-1 | |

| Record name | Propionic acid, 2-bromo-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sodium 2-bromopropionate chemical properties and structure

An In-depth Technical Guide to Sodium 2-Bromopropionate

Introduction

This compound is an organic salt that serves as a versatile reagent in various chemical syntheses.[1][2] Comprising a sodium cation and a 2-bromopropionate anion, its utility stems from the reactivity of the bromine atom at the alpha position to the carboxylate group, making it an effective alkylating agent.[1][3][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure

This compound is the sodium salt of 2-bromopropionic acid.[5] The presence of a bromine atom on the carbon adjacent to the carboxylate group significantly influences the molecule's reactivity, making the alpha-carbon susceptible to nucleophilic attack.[3]

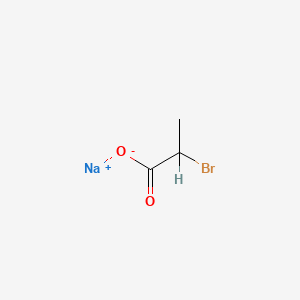

Caption: Chemical structure of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₃H₄BrNaO₂[1][3][5][6] |

| Molecular Weight | 174.96 g/mol [1][2] |

| Appearance | White to off-white crystalline powder[1][5] |

| Melting Point | Decomposes before melting[1] |

| Boiling Point | 202.6°C at 760 mmHg[5][6][7] |

| Solubility | Highly soluble in water; soluble in ethanol (B145695) and other polar solvents[1] |

| Density | 1.49 g/cm³[5] |

| Vapor Pressure | 0.12 mmHg at 25°C[7] |

| Flash Point | 76.3°C[7] |

| LogP | -0.48030[7] |

Chemical Reactivity

The chemical reactivity of this compound is dominated by two main features: the carboxylate group and the carbon-bromine bond.

-

Nucleophilic Substitution: The bromine atom at the alpha-carbon is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its use as an alkylating agent in organic synthesis.[1][3]

-

Reactions of the Carboxylate Group: The carboxylate salt can participate in reactions such as esterification or the formation of amides, typically after conversion to the corresponding acid or acid chloride.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the neutralization of 2-bromopropionic acid with a sodium base.[1]

Materials:

-

2-Bromopropionic acid

-

Sodium hydroxide (B78521) (or sodium methoxide (B1231860), sodium carbonate)[8]

-

Anhydrous methanol (B129727) (if using sodium methoxide)[8]

-

Stirring apparatus

-

Cooling bath

Procedure (using Sodium Methoxide): [8]

-

Dissolve a known amount of 2-bromopropionic acid in anhydrous methanol in a flask equipped with a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a methanolic solution of sodium methoxide (an equivalent amount) to the stirred, cooled solution.

-

After the addition is complete, continue stirring the mixture for an additional 15 minutes at room temperature.

-

Remove the methanol by evaporation under reduced pressure.

-

The resulting solid residue is then finely ground and dried under vacuum at 55-60°C.

Caption: General workflow for the synthesis of this compound.

Purity Analysis

The purity of the synthesized this compound can be confirmed using several analytical techniques:

-

Elemental Analysis: This technique provides the mass percentages of carbon, hydrogen, bromine, and sodium to confirm the empirical formula.[3]

-

Gas Chromatography (GC): GC can be used to assess the purity, with area percentages of ≥98.0% indicating a high-purity product.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed for structural confirmation by identifying the characteristic functional groups present in the molecule.[3]

Applications

This compound is a valuable intermediate in several fields:

-

Organic Synthesis: It is widely used as a precursor for introducing the 2-bromopropionate moiety into more complex molecules.[1]

-

Pharmaceuticals: In pharmaceutical manufacturing, it serves as a building block for the synthesis of active pharmaceutical ingredients (APIs).[1][3]

-

Agrochemicals: It is also utilized in the development of herbicides and pesticides.[3]

-

Polymer Chemistry: The compound and its derivatives are explored for the synthesis of specialty polymers, where the bromine atom can facilitate post-polymerization modifications.[1][3]

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. When handling this compound, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn. Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[9] In case of contact, immediate medical attention is necessary. The compound should be stored in a cool, dry place away from moisture and strong oxidizing agents.[1]

References

- 1. adpharmachem.com [adpharmachem.com]

- 2. Sodium-2-bromopropionate | 56985-74-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | 56985-74-1 | Benchchem [benchchem.com]

- 4. Sodium 2- Bromo Propionate - Sodium 2- Bromo Propionate Exporter, Manufacturer & Supplier, Ambernath, India [sontaraorgano.in]

- 5. indiamart.com [indiamart.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. US3959364A - Preparation of arylalkanoic acids - Google Patents [patents.google.com]

- 9. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Synthesis of Sodium 2-bromopropionate from 2-bromopropionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium 2-bromopropionate from 2-bromopropionic acid. The primary and most direct method for this conversion is through a neutralization reaction. This document details the experimental protocols for various common bases, presents a comparative analysis of these methods, and outlines the logical workflow of the synthesis process.

Core Synthesis Pathway: Neutralization

The fundamental chemical transformation involves the deprotonation of the carboxylic acid group of 2-bromopropionic acid by a suitable sodium-containing base to form the corresponding sodium salt and a benign byproduct. The general reaction is illustrated below:

Figure 1: General Neutralization Reaction.

The choice of base and reaction conditions can be tailored to specific experimental needs, influencing factors such as reaction time, yield, and purity of the final product.[1]

Comparative Data of Synthesis Methods

The selection of the neutralizing agent is a critical step in the synthesis of this compound. The following table summarizes the quantitative data for different common bases. It is important to note that while sodium methoxide (B1231860) is often preferred, other bases such as sodium hydroxide (B78521), sodium carbonate, and sodium tert-butoxide are also effective.[2]

| Base | Typical Solvent | Reaction Time | Typical Yield | Typical Purity |

| Sodium Hydroxide (NaOH) | Water or Alcohol | 1 - 2 hours | > 95% | > 98% |

| Sodium Methoxide (NaOCH₃) | Anhydrous Methanol (B129727) | 15 - 30 minutes | High | > 99% |

| Sodium Carbonate (Na₂CO₃) | Anhydrous Methanol | 45 - 60 minutes | High | > 97% |

| Sodium tert-Butoxide (NaOᵗBu) | Anhydrous Methanol | 10 - 20 minutes | High | > 98% |

Note: Yields and purities are highly dependent on the specific reaction conditions and purification methods employed. The data presented here are typical values based on available literature.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound using different bases. A general experimental workflow is depicted in Figure 2.

Figure 2: General Experimental Workflow.

Synthesis using Sodium Methoxide

This method is well-documented and often preferred for its efficiency.[1][2]

-

Materials:

-

2-Bromopropionic acid

-

Methanolic sodium methoxide solution (e.g., 25-30% in methanol)

-

Anhydrous methanol

-

-

Procedure:

-

Dissolve a known quantity of 2-bromopropionic acid in anhydrous methanol in a reaction vessel.

-

Cool the stirred solution to 0-5°C in an ice bath.

-

Slowly add an equivalent amount of methanolic sodium methoxide solution to the cooled acid solution.

-

After the addition is complete, allow the mixture to stir for an additional 15 minutes at room temperature.

-

Remove the methanol by evaporation under reduced pressure.

-

The resulting solid residue is finely ground.

-

Dry the powdered product at 55°-60°C in vacuo to obtain pure this compound.

-

Synthesis using Sodium Carbonate

Anhydrous sodium carbonate offers a milder and more economical alternative.[1]

-

Materials:

-

2-Bromopropionic acid

-

Anhydrous sodium carbonate

-

Anhydrous methanol

-

-

Procedure:

-

Dissolve a known quantity of 2-bromopropionic acid in anhydrous methanol in a reaction vessel.

-

Cool the stirred solution in an ice bath.

-

Add an equivalent amount of anhydrous sodium carbonate portion-wise to the cooled acid solution.

-

To prevent crystallization of the salt during the reaction, an additional portion of methanol (equal to half the original volume) may be added.

-

After the addition is complete, stir the solution for a further 45 minutes at room temperature.

-

Evaporate the methanol under reduced pressure.

-

Finely grind the solid residue.

-

Dry the product at 55°-60°C in vacuo.

-

Synthesis using Sodium tert-Butoxide

Sodium tert-butoxide is another strong base that can be employed for this neutralization.

-

Materials:

-

2-Bromopropionic acid

-

Sodium tert-butoxide

-

Anhydrous methanol

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve a known quantity of 2-bromopropionic acid in anhydrous methanol in a reaction vessel.

-

Cool the stirred solution in an ice bath.

-

Add an equivalent amount of freshly prepared sodium tert-butoxide portion-wise to the cooled acid solution.

-

Stir the solution for an additional 10 minutes at room temperature after the addition is complete.

-

Remove the methanol by evaporation under reduced pressure.

-

The resulting residue is finely ground.

-

Dry the final product at 55°-60°C in vacuo.

-

Synthesis using Sodium Hydroxide

Sodium hydroxide is a common and readily available base for this synthesis.[3]

-

Materials:

-

2-Bromopropionic acid

-

Sodium hydroxide

-

Water or a suitable alcohol (e.g., ethanol)

-

-

Procedure:

-

Dissolve a known quantity of 2-bromopropionic acid in the chosen solvent (water or alcohol) in a reaction vessel.

-

Prepare a solution of an equivalent amount of sodium hydroxide in the same solvent.

-

Slowly add the sodium hydroxide solution to the 2-bromopropionic acid solution with constant stirring. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Remove the solvent by evaporation under reduced pressure.

-

The resulting solid is collected and may be further purified by recrystallization if necessary.

-

Dry the final product under vacuum.

-

Signaling Pathways and Logical Relationships

The synthesis of this compound is a straightforward acid-base reaction. The logical relationship between the reactants and products is illustrated below.

Figure 3: Reactant-Product Relationship.

Conclusion

The synthesis of this compound from 2-bromopropionic acid is a well-established and efficient process. The choice of the sodium base can be adapted based on the desired reaction kinetics, cost-effectiveness, and downstream application requirements. The provided protocols offer a detailed guide for the successful synthesis of this important chemical intermediate. For all methods, the use of anhydrous solvents and careful control of reaction conditions are crucial to ensure high yield and purity of the final product.

References

Sodium 2-bromopropionate CAS number and molecular weight

A Comprehensive Technical Guide to Sodium 2-bromopropionate

This technical guide provides an in-depth overview of this compound, a key reagent in various chemical syntheses. The information is tailored for researchers, scientists, and professionals involved in drug development and other areas of chemical research, presenting its chemical properties, synthesis, and applications with a focus on experimental detail.

Core Chemical Data

This compound is an organic salt that serves as a versatile building block in organic synthesis.[1] Its utility is primarily derived from the reactivity of the bromine atom, which is a good leaving group in nucleophilic substitution reactions.[2]

Below is a summary of its key chemical identifiers and physical properties.

| Identifier | Value |

| CAS Number | 56985-74-1[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₃H₄BrNaO₂[1][6] |

| Molecular Weight | 174.96 g/mol [1] |

| Synonyms | Sodium 2-bromopropanoate, 2-Bromopropanoic acid sodium salt, Sodium alpha-bromopropionate[3][8] |

| Appearance | White to off-white crystalline powder[1][6] |

| Solubility | Highly soluble in water; soluble in ethanol (B145695) and other polar solvents[1] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the neutralization of 2-bromopropionic acid with a sodium base.[1][2] The precursor, 2-bromopropionic acid, can be synthesized via the diazotization of alanine (B10760859) or through the Hell-Volhard-Zelinsky reaction of propionic acid.[2][9]

Experimental Protocol 1: Synthesis of this compound from 2-bromopropionic Acid

This protocol is adapted from methodologies described in organic synthesis literature.[4]

Materials:

-

2-bromopropionic acid

-

Sodium methoxide (B1231860) (methanolic solution)

-

Anhydrous methanol (B129727)

-

Stirring apparatus

-

Cooling bath (e.g., ice bath)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve a known molar equivalent of 2-bromopropionic acid in anhydrous methanol (approximately 10 molar concentration).[4]

-

Cool the stirred solution in an ice bath.

-

Slowly add one molar equivalent of methanolic sodium methoxide to the cooled solution.[4]

-

After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 15 minutes.[4]

-

Remove the methanol solvent under reduced pressure using a rotary evaporator.[4]

-

The resulting solid residue is this compound. This should be finely ground and dried in a vacuum oven at 55-60°C to remove any residual solvent.[4]

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical reactivity is centered around the carbon-bromine bond, making it an excellent substrate for nucleophilic substitution and coupling reactions.[2]

Role in the Synthesis of Arylalkanoic Acids

A notable application is in the synthesis of 2-arylpropionic acids, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs). This is often achieved through a coupling reaction with a Grignard reagent.[4]

Experimental Protocol 2: Grignard Coupling for Arylalkanoic Acid Synthesis

This protocol outlines a general procedure for the reaction between an arylmagnesium bromide and this compound.[4]

Materials:

-

Aryl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

This compound (dried)

-

Reaction vessel with a reflux condenser and dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Prepare the Grignard reagent by reacting the aryl bromide with magnesium turnings in anhydrous THF under an inert atmosphere.

-

Once the Grignard reagent is formed, cool the solution to 0-5°C in an ice bath.[4]

-

In a separate flask, dissolve the dried this compound in anhydrous THF.

-

Slowly add the this compound solution to the cooled Grignard reagent.

-

After the addition, the reaction mixture may be stirred at a controlled temperature, potentially under reflux, to drive the reaction to completion. The reaction temperature can range from -10°C to 70°C.[4]

-

Upon completion, the reaction is quenched with an aqueous acid solution to protonate the carboxylate and dissolve the magnesium salts.

-

The desired 2-arylpropionic acid can then be isolated through extraction and further purification.

Synthesis and Reaction Pathway

The following diagram illustrates the synthesis of this compound and its subsequent use in a Grignard reaction to form a 2-arylpropionic acid.

References

- 1. adpharmachem.com [adpharmachem.com]

- 2. This compound | 56985-74-1 | Benchchem [benchchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. US3959364A - Preparation of arylalkanoic acids - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. Sodium 2- Bromo Propionate - Sodium 2- Bromo Propionate Exporter, Manufacturer & Supplier, Ambernath, India [sontaraorgano.in]

- 7. lookchem.com [lookchem.com]

- 8. Sodium-2-bromopropionate | 56985-74-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of Sodium 2-bromopropionate

This technical guide provides a comprehensive overview of the solubility and stability of this compound (CAS 56985-74-1), a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, solubility characteristics, stability profile under various conditions, and detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is the sodium salt of 2-bromopropionic acid. It is typically a white to off-white crystalline powder.[1][2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄BrNaO₂ | [1] |

| Molecular Weight | 174.96 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Odor | Odorless or faintly pungent | [1] |

| Melting Point | Decomposes before melting | [1] |

| Boiling Point | 202.6°C at 760 mmHg (for 2-bromopropionic acid) | [3][4] |

| Flash Point | 76.3°C (for 2-bromopropionic acid) | [3][4] |

| InChI Key | NHEFSTXHZRGAIH-UHFFFAOYSA-M | [5] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, dictating solvent selection and reaction conditions. As an organic salt, its solubility is governed by the principle of "like dissolves like," showing high affinity for polar solvents.

Qualitative Solubility

| Solvent | Type | Solubility | Reference |

| Water | Polar Protic | Highly Soluble | [1] |

| Ethanol (B145695) | Polar Protic | Soluble | [1] |

| Other Polar Solvents | - | Soluble | [1] |

| Hexane | Non-Polar | Limited/Low Solubility (inferred from 2-bromopropionic acid) | [6] |

The high solubility in water is attributed to the ionic nature of the sodium carboxylate group, which readily forms strong ion-dipole interactions with water molecules.[6] Its solubility in other polar solvents like ethanol is also significant, making it versatile for various reaction media.[1] The solubility is expected to increase with temperature, a common characteristic for most salts in aqueous solutions.[6]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of an organic salt involves the equilibrium concentration method.[7] This protocol outlines a general procedure.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., deionized water, ethanol)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and/or filtration apparatus (e.g., syringe filters)

-

Validated analytical instrument for quantification (e.g., HPLC, GC-MS after derivatization)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a temperature-controlled shaker or bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at a high speed or filter the supernatant through a fine-pore filter (e.g., 0.22 µm). This step must be performed at the same temperature as equilibration to prevent precipitation or further dissolution.

-

Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of this compound using a pre-validated analytical method, such as HPLC or GC-MS.[5][8]

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.

Stability Profile

The stability of this compound is crucial for its storage, handling, and application in synthesis to ensure purity and prevent the formation of unwanted byproducts. Key factors influencing its stability include temperature, moisture, light, and pH.

General Stability and Storage

This compound is generally stable when stored in a cool, dry place.[1] It should be protected from moisture, as it is hygroscopic, and kept away from strong oxidizing agents and light.[1][5]

Thermal Stability

The compound decomposes before melting.[1] While specific decomposition temperatures for the sodium salt are not well-documented, studies on the related compound sodium propionate (B1217596) show that thermal decomposition in an inert atmosphere begins after melting (around 290°C), with the main mass loss occurring between 420°C and 530°C, yielding sodium carbonate, 3-pentanone, CO₂, and other gases.[9][10] The presence of the bromine substituent in this compound is expected to influence its thermal degradation pathway, potentially through intramolecular elimination mechanisms.[5]

Hydrolytic Stability

In aqueous solutions, the 2-bromopropionate anion can undergo hydrolysis, a nucleophilic substitution reaction where the bromide ion is displaced by a hydroxide (B78521) ion or water to form 2-hydroxypropionate. This reaction is a key degradation pathway. The reaction can proceed through two competing mechanisms: a direct Sₙ2 attack by a nucleophile or an intramolecular mechanism involving neighboring group participation (NGP) by the adjacent carboxylate group.[11]

A kinetic study of the hydrolysis of the parent 2-bromopropionic acid at 80°C and a constant pH of 3.3 determined an average first-order rate constant.

| Condition | Rate Constant (k) | Reference |

| 80°C, pH 3.3 | 4.74 x 10⁻³ min⁻¹ | [12] |

This data suggests that hydrolysis is a relevant degradation pathway, particularly at elevated temperatures.

Photostability

While noted as being light-sensitive, specific photostability studies or photodegradation kinetics for this compound are not widely reported.[5] For pharmaceutical substances, photostability testing is a standard requirement and typically involves exposing the material to a light source that produces a combination of visible and UV outputs to simulate daylight.[13][14] Degradation is then assessed by a stability-indicating analytical method.

Experimental Protocol for Stability Testing

A stability study for an active pharmaceutical ingredient (API) or intermediate like this compound should follow established guidelines, such as those from the International Council for Harmonisation (ICH).

Objective: To evaluate the stability of this compound under defined storage conditions (e.g., long-term, accelerated, and stress testing) to determine its re-test period or shelf-life.

Materials and Equipment:

-

At least three primary batches of this compound.[15]

-

Packaging that simulates the proposed storage and distribution containers.[14]

-

Calibrated stability chambers capable of controlling temperature and relative humidity (RH).[13]

-

Validated stability-indicating analytical method (e.g., UHPLC) capable of separating and quantifying the parent compound and its potential degradation products.[15][16]

-

Photostability chamber.[13]

Procedure:

-

Protocol Design: Define the scope, storage conditions, testing frequency, and acceptance criteria for the study.[17]

-

Long-Term Testing: e.g., 25°C ± 2°C / 60% RH ± 5% RH for a duration sufficient to cover the proposed re-test period.

-

Accelerated Testing: e.g., 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

Stress Testing: Expose the substance to more extreme conditions (e.g., high temperature, humidity, oxidation, wide pH range, intense light) to identify likely degradation products and establish degradation pathways.[14]

-

-

Sample Storage: Place samples of the substance in the specified stability chambers.

-

Timepoint Testing: At predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), withdraw samples for analysis.[13]

-

Analysis: Test the samples for critical quality attributes.

-

Assay: Quantify the amount of this compound remaining.

-

Degradation Products/Impurities: Identify and quantify any significant degradation products.

-

Appearance: Note any changes in physical appearance (e.g., color, caking).

-

Moisture Content: Measure water content, especially given its hygroscopic nature.

-

-

Data Evaluation: Analyze the data to establish a stability profile. Use statistical methods to determine a re-test period or shelf life.[15]

References

- 1. adpharmachem.com [adpharmachem.com]

- 2. Sodium 2- Bromo Propionate - Sodium 2- Bromo Propionate Exporter, Manufacturer & Supplier, Ambernath, India [sontaraorgano.in]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 56985-74-1 | Benchchem [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ejbps.com [ejbps.com]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. researchgate.net [researchgate.net]

- 11. chem.ws [chem.ws]

- 12. arches.union.edu [arches.union.edu]

- 13. japsonline.com [japsonline.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. qualityhub.com [qualityhub.com]

The Versatile Role of Sodium 2-Bromopropionate in Organic Synthesis: A Mechanistic Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

Sodium 2-bromopropionate stands as a pivotal reagent in the arsenal (B13267) of synthetic organic chemists. Its unique bifunctional nature, possessing both a reactive carbon-bromine bond and a carboxylate group, allows for its participation in a diverse array of organic transformations. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Core Reactivity: A Tale of Two Mechanisms

The primary utility of this compound stems from its susceptibility to nucleophilic attack at the α-carbon, leading to either substitution or elimination reactions. The prevailing mechanism is dictated by several factors, including the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution (SN2) Reactions: The Workhorse of Synthesis

The most common transformation involving this compound is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at the chiral center. The bromide ion, being a good leaving group, is displaced simultaneously.[1][2][3] This stereospecificity is a cornerstone of its application in asymmetric synthesis.[1][2][4][5][6]

Key Characteristics of SN2 Reactions with this compound:

-

Stereochemistry: Proceeds with complete inversion of configuration (Walden inversion).[1][2]

-

Kinetics: The reaction follows second-order kinetics, being first-order in both the substrate (this compound) and the nucleophile.[3][7][8][9]

-

Substrate Structure: As a secondary halide, it is susceptible to SN2 reactions, though steric hindrance can play a role.

-

Nucleophile: Strong, non-bulky nucleophiles favor the SN2 pathway.

dot

Caption: Generalized SN2 mechanism for this compound.

Elimination (E2) Reactions: A Competing Pathway

In the presence of strong, sterically hindered bases, this compound can undergo a bimolecular elimination (E2) reaction to form sodium 2-propenoate. In this concerted process, the base abstracts a proton from the β-carbon, while the double bond is formed and the bromide ion is expelled.

Factors Favoring E2 Reactions:

-

Base Strength: Strong bases, particularly bulky ones like potassium tert-butoxide, favor elimination.

-

Temperature: Higher temperatures generally favor elimination over substitution.

-

Solvent: Less polar solvents can favor E2 reactions.

dot

Caption: Generalized E2 mechanism for this compound.

Quantitative Analysis of Reaction Pathways

The outcome of the reaction of this compound is highly dependent on the reaction conditions. The following table summarizes key quantitative data.

| Reaction Type | Nucleophile/Base | Solvent | Temperature (°C) | Rate Constant | Yield (%) | Reference |

| SN2 (intramolecular) | -OH (from water) | Water | N/A | k_1 = 1.2 x 10-4 s-1 | N/A | [7] |

| SN2 (intermolecular) | -OH | Water | N/A | k_2 = 6.4 x 10-4 M-1s-1 | N/A | [7] |

| Hydrolysis | Water | Water (pH 3.3) | 80 | k_1 = 4.74 x 10-3 min-1 | N/A | [10] |

| Williamson Ether Synthesis | Alkoxide | Acetonitrile, DMF | 50-100 | N/A | 50-95 | [11] |

| Gas-Phase Elimination | N/A (Thermal) | Gas Phase | 310-430 | log k_1(s-1) = (12.41 ± 0.29) − (180.3 ± 3.4)kJ mol-1(2.303RT)-1 | N/A | [12] |

Key Synthetic Applications and Experimental Protocols

Williamson Ether Synthesis

This classic method for ether synthesis is readily applicable to this compound, reacting with an alkoxide or phenoxide to form the corresponding ether.

dot

Caption: Workflow for the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 4-Methylphenoxyacetic Acid (an analogue)

This protocol is adapted for the use of a phenoxide with a bromo-acid salt, illustrating the principles of the Williamson Ether Synthesis.

-

Preparation of the Phenoxide: In a round-bottom flask, dissolve 1.0 g of 4-methylphenol (p-cresol) in 5 mL of 30% aqueous sodium hydroxide. Gentle warming may be required.

-

Reaction: To the phenoxide solution, add a stoichiometric equivalent of this compound.

-

Heating: Heat the reaction mixture in a water bath at 90-100 °C for 30-40 minutes.

-

Work-up:

-

Cool the reaction mixture and dilute with approximately 10 mL of water.

-

Acidify the solution with 6M HCl until it is acidic to litmus (B1172312) paper.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

-

-

Isolation:

Synthesis of α-Amino Acids

This compound is a valuable precursor for the synthesis of α-amino acids, such as alanine, through nucleophilic substitution with an amine source.

dot

Caption: Synthesis of 2-Aminopropanoic Acid.

Experimental Protocol: Synthesis of dl-Alanine

-

Reaction Setup: In a glass-stoppered bottle, add 100 g (0.65 mole) of cold (1-4 °C) α-bromopropionic acid slowly and with stirring to 3 L of cold (1-4 °C) concentrated aqueous ammonia.

-

Reaction: Allow the mixture to stand at room temperature for at least four days.

-

Work-up:

-

Concentrate the solution to a volume of 300 mL by evaporation.

-

Filter the solution and concentrate further to 200 mL.

-

-

Isolation:

-

Cool the solution to room temperature and add 1 L of methanol (B129727) to precipitate the alanine.

-

Filter the product and wash with alcohol to obtain pure dl-alanine.[15]

-

Organometallic Cross-Coupling Reactions

This compound can participate in cross-coupling reactions with organometallic reagents, such as Grignard reagents, to form new carbon-carbon bonds. This is a powerful method for the synthesis of α-arylpropionic acids, a class of compounds with significant pharmaceutical applications.

Experimental Protocol: Synthesis of 2-Arylpropionic Acids

-

Grignard Reagent Formation: Prepare the aryl magnesium bromide from the corresponding aryl bromide and magnesium turnings in an anhydrous solvent like THF.

-

Coupling Reaction: Add a solution of this compound in an anhydrous solvent to the Grignard reagent at a controlled temperature (e.g., 0-5 °C).

-

Work-up: After the reaction is complete, quench the reaction with a proton source (e.g., aqueous acid) to yield the 2-arylpropionic acid.

-

Isolation: Isolate and purify the product using standard extraction and crystallization techniques.[16]

Other Mechanistic Pathways

While SN2 and E2 reactions are the most common, this compound can also be involved in other transformations.

-

Intramolecular Cyclization: Under certain conditions, the carboxylate group can act as an internal nucleophile, displacing the bromide to form a transient α-lactone. This is an example of neighboring group participation.

-

Radical Reactions: Although less common for the salt itself, the corresponding 2-bromopropionic acid can undergo radical bromination, typically initiated by light or a radical initiator, to introduce further halogenation.[17][18]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. A thorough understanding of its reactivity, particularly the competition between SN2 and E2 pathways, is crucial for its effective utilization. By carefully selecting reaction conditions such as the nucleophile/base, solvent, and temperature, chemists can control the reaction outcome to achieve the desired synthetic targets. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers and professionals aiming to leverage the full potential of this important reagent in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. SN2 reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. askfilo.com [askfilo.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. arches.union.edu [arches.union.edu]

- 11. byjus.com [byjus.com]

- 12. researchgate.net [researchgate.net]

- 13. The Williamson Ether Synthesis [cs.gordon.edu]

- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. US3959364A - Preparation of arylalkanoic acids - Google Patents [patents.google.com]

- 17. Sciencemadness Discussion Board - Bromination of Propionic Acid in a Sealed Tube - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]

Sodium 2-Bromopropionate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for sodium 2-bromopropionate. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Properties

This compound is the sodium salt of 2-bromopropionic acid. It is crucial to understand its fundamental properties to ensure safe handling and storage.

| Property | Data | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Sodium 2-bromopropanoate, 2-Bromopropanoic acid sodium salt | [1] |

| CAS Number | 56985-74-1 | [1] |

| EC Number | 260-501-7 | [1] |

| Molecular Formula | C₃H₄BrNaO₂ | [1] |

| Molecular Weight | 174.96 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

Hazard Identification and Classification

While specific GHS classification for this compound is not consistently available, the hazards can be inferred from its parent compound, 2-bromopropionic acid.

GHS Classification (inferred from 2-Bromopropionic Acid)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage[4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[4] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

Hazard Pictograms (inferred):

corrosiveskull_and_crossbones

Signal Word (inferred): Danger

Hazard Statements (inferred):

-

H302: Harmful if swallowed.[4]

-

H314: Causes severe skin burns and eye damage.[4]

-

H290: May be corrosive to metals.

Precautionary Statements:

-

Prevention:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

-

Storage:

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Toxicological and Ecotoxicological Data

Quantitative toxicological and ecotoxicological data for this compound is limited. The available data is primarily for the parent acid.

| Data Point | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 323 mg/kg (for 2-bromopropionic acid) | Rat | |

| Aquatic Toxicity | No data available | N/A | [3] |

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Storage Recommendations:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

Caption: A diagram outlining the immediate first aid measures for different routes of exposure to this compound.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes of carbon oxides and hydrogen bromide under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled material, place it in a suitable container for disposal, and ventilate the area.

Exposure Controls and Personal Protection

Occupational Exposure Limits:

Engineering Controls:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Conditions to Avoid: Moisture and high temperatures.

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Carbon oxides and hydrogen bromide gas.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

Spectroscopic Analysis of Sodium 2-Bromopropionate: A Technical Guide

Introduction

Sodium 2-bromopropionate is a halogenated carboxylate salt with significant applications in organic synthesis, serving as a versatile precursor for pharmaceutical intermediates and other fine chemicals. A thorough understanding of its structural and spectroscopic properties is crucial for its effective utilization in research and development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound. Due to the limited availability of direct experimental spectra for the sodium salt, this guide utilizes the comprehensive data available for its parent compound, 2-bromopropionic acid, as a close proxy. The key differences in spectroscopic features between the carboxylic acid and its corresponding carboxylate salt are highlighted to enable accurate interpretation.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-bromopropionic acid. These values provide a strong foundation for the analysis of this compound, with expected variations detailed in the subsequent sections.

Table 1: ¹H NMR Spectroscopic Data of 2-Bromopropionic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 11.50 | Singlet (broad) | 1H | - | -COOH |

| 4.41 | Quartet | 1H | 6.9 | -CH(Br)- |

| 1.86 | Doublet | 3H | 6.9 | -CH₃ |

Data obtained in CDCl₃ at 300 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data of 2-Bromopropionic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~170-185 | -COOH |

| ~35-45 | -CH(Br)- |

| ~20-25 | -CH₃ |

Expected chemical shift ranges for saturated aliphatic carboxylic acids.[2]

Table 3: Infrared (IR) Spectroscopic Data of 2-Bromopropionic Acid

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| 2500-3300 | Broad | O-H stretch |

| 1710-1760 | Strong | C=O stretch |

| 1210-1320 | Medium | C-O stretch |

Characteristic absorption ranges for carboxylic acids.[3]

Spectroscopic Differences: 2-Bromopropionic Acid vs. This compound

The deprotonation of the carboxylic acid to form the sodium carboxylate salt induces characteristic shifts in the NMR and IR spectra.

-

¹H NMR: The most significant change is the disappearance of the broad singlet corresponding to the acidic proton (-COOH) around 10-13 ppm.[4][5] The chemical shifts of the α-proton and the methyl protons may experience slight upfield or downfield shifts due to the change in the electronic environment.

-

¹³C NMR: The carboxyl carbon (-COO⁻) in the salt form is expected to shift slightly downfield compared to the carboxylic acid.

-

IR Spectroscopy: The broad O-H stretching band between 2500-3300 cm⁻¹ will disappear. The strong carbonyl (C=O) absorption of the acid will be replaced by two distinct absorptions for the carboxylate anion: an asymmetric stretching vibration (typically around 1550-1620 cm⁻¹) and a symmetric stretching vibration (typically around 1400-1450 cm⁻¹).

Experimental Protocols

The following are detailed, representative protocols for obtaining NMR and IR spectra of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

For ¹H NMR: Accurately weigh 5-25 mg of the sample.[6]

-

For ¹³C NMR: A higher concentration is recommended; accurately weigh 50-100 mg of the sample.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O for this compound, or CDCl₃ for 2-bromopropionic acid) in a clean, dry 5 mm NMR tube.[6]

-

If the sample is not fully soluble, the solution can be gently vortexed. For solutions with particulate matter, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to prevent compromising spectral resolution.[6]

2. NMR Data Acquisition:

-

The NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.[1]

-

Shimming: The magnetic field is shimmed to ensure homogeneity and achieve optimal spectral resolution.[6]

-

¹H NMR Acquisition:

-

A standard one-dimensional proton pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.[6]

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).[6]

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[6]

-

3. Data Processing:

-

A Fourier transform is applied to the acquired Free Induction Decay (FID).

-

The spectrum is phase and baseline corrected.

-

The chemical shift scale is calibrated. For spectra in CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference.

-

Signals in the ¹H NMR spectrum are integrated.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

1. Sample Preparation:

-

For a liquid sample like 2-bromopropionic acid, a small drop is placed directly onto the ATR crystal.[7]

-

For a solid sample like this compound, a small amount of the powder is placed onto the ATR crystal, and pressure is applied using a press to ensure good contact between the sample and the crystal.[7]

2. FTIR Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal as described above.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[8]

-

Multiple scans are typically co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The sample spectrum is ratioed against the background spectrum to generate the final absorbance spectrum.

-

Characteristic absorption bands are identified and assigned to their corresponding functional groups.

Visualizations

The following diagrams illustrate the experimental workflows for NMR and ATR-FTIR analysis.

Caption: Workflow for NMR Spectroscopy.

References

- 1. 2-Bromopropionic acid(598-72-1) 1H NMR spectrum [chemicalbook.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

Reactivity of the Alpha-Carbon in Sodium 2-Bromopropionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-bromopropionate is a halogenated carboxylate salt of significant interest in organic synthesis and drug development. The presence of a bromine atom on the alpha-carbon, the carbon atom adjacent to the carboxylate group, imparts a unique reactivity profile to the molecule. This alpha-carbon is electrophilic and susceptible to nucleophilic attack, making this compound a valuable precursor for the synthesis of a wide range of functionalized molecules. This technical guide provides a comprehensive overview of the reactivity of the alpha-carbon in this compound, focusing on the key reaction pathways, quantitative kinetic data, and detailed experimental protocols relevant to researchers in the field.

The primary modes of reaction at the alpha-carbon are nucleophilic substitution (typically SN2) and elimination (typically E2). The competition between these pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. A thorough understanding of these factors is crucial for controlling the outcome of reactions involving this versatile building block.

Core Reactivity Principles

The reactivity of the alpha-carbon in this compound is primarily governed by two competing reaction mechanisms: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).

Nucleophilic Substitution (SN2)

In the SN2 mechanism, a nucleophile directly attacks the electrophilic alpha-carbon, leading to the displacement of the bromide leaving group in a single, concerted step. This reaction proceeds with an inversion of stereochemistry at the alpha-carbon. The rate of the SN2 reaction is dependent on the concentrations of both the this compound and the nucleophile.[1][2]

Strong, non-bulky nucleophiles and polar aprotic solvents favor the SN2 pathway. The electron-withdrawing carboxylate group can influence the reaction rate by affecting the electrophilicity of the alpha-carbon.

Elimination (E2)

The E2 mechanism involves the abstraction of a proton from the beta-carbon by a strong base, leading to the formation of a double bond between the alpha and beta carbons and the simultaneous expulsion of the bromide ion. This is also a concerted, one-step process.

Strong, sterically hindered bases favor the E2 reaction. The reaction is also promoted by higher temperatures. The product of the E2 reaction of this compound is sodium acrylate.

Quantitative Reactivity Data

The following tables summarize available quantitative data on the reactivity of the alpha-carbon in 2-bromopropionate systems. It is important to note that reaction conditions, such as solvent and temperature, significantly impact these values.

| Reaction Type | Nucleophile/Base | Rate Constant (k) | Conditions | Reference |

| Intramolecular Nucleophilic Substitution | Carboxylate | 1.2 x 10⁻⁴ s⁻¹ (first-order) | Water and/or -OH | |

| Bimolecular Nucleophilic Substitution (SN2) | Hydroxide (-OH) | 6.4 x 10⁻⁴ M⁻¹s⁻¹ (second-order) | Water and/or -OH | |

| Gas-Phase Elimination (of 2-bromopropionic acid) | - | log k₁ (s⁻¹) = (12.41 ± 0.29) - (180.3 ± 3.4)kJ mol⁻¹ / (2.303RT) | 310–430°C, 26.5–201.5 torr (gas phase) | [3] |

Table 1: Rate Constants for Reactions of 2-Bromopropionate Derivatives.

| Parameter | Value (for gas-phase elimination of 2-bromopropionic acid) | Conditions | Reference |

| Activation Energy (Ea) | 180.3 ± 3.4 kJ/mol | 310–430°C, 26.5–201.5 torr (gas phase) | [3] |

Table 2: Activation Energy for the Elimination Reaction of 2-Bromopropionic Acid.

Note: The kinetic data for the elimination reaction was obtained for 2-bromopropionic acid in the gas phase. The reactivity of this compound in solution may differ.

Experimental Protocols

Protocol 1: Determination of the Rate of Nucleophilic Substitution (Hydrolysis)

This protocol is adapted from general procedures for studying the hydrolysis of haloalkanes and can be used to compare the reactivity of this compound with other halo-compounds.

Objective: To determine the relative rate of hydrolysis of this compound by monitoring the formation of a silver bromide precipitate.

Materials:

-

This compound

-

Ethanol

-

0.1 M Silver Nitrate (B79036) (AgNO₃) solution in ethanol/water

-

Test tubes

-

Water bath

-

Stopwatch

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., an ethanol/water mixture).

-

In a separate test tube, add an equal volume of 0.1 M silver nitrate solution.

-

Place both test tubes in a constant temperature water bath and allow them to equilibrate.

-

Rapidly mix the two solutions and start the stopwatch simultaneously.

-

Observe the reaction mixture and record the time taken for the first appearance of a permanent precipitate (silver bromide).

-

The rate of reaction can be taken as the reciprocal of the time taken (1/time).

-

Repeat the experiment at different temperatures to determine the effect of temperature on the reaction rate.

Protocol 2: Monitoring an E2 Elimination Reaction

This protocol provides a general framework for monitoring the progress of an E2 elimination reaction of a 2-halopropionate.

Objective: To monitor the formation of the alkene product from the E2 elimination of a 2-halopropionate using techniques such as titration or spectroscopy.

Materials:

-

This compound

-

A strong, non-nucleophilic base (e.g., potassium tert-butoxide)

-

A suitable aprotic solvent (e.g., tert-butanol)

-

Reaction vessel with temperature control

-

Analytical equipment (e.g., titrator, UV-Vis spectrophotometer, or NMR spectrometer)

Procedure:

-

Dissolve a known concentration of this compound in the chosen solvent in the reaction vessel.

-

Bring the solution to the desired reaction temperature.

-

Initiate the reaction by adding a known concentration of the strong base.

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction in the aliquots (e.g., by adding a weak acid).

-

Analyze the quenched aliquots to determine the concentration of the remaining base (via titration) or the concentration of the formed alkene product (via spectroscopy).

-

Plot the concentration of the reactant or product as a function of time to determine the reaction rate.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the alpha-carbon of this compound.

SN2 Nucleophilic Substitution Pathway

Caption: SN2 reaction pathway of this compound.

E2 Elimination Pathway

Caption: E2 elimination pathway of this compound.

Intramolecular Nucleophilic Substitution

In the presence of a weak nucleophile or under conditions that favor it, the carboxylate group of 2-bromopropionate can act as an internal nucleophile, leading to the formation of a three-membered ring intermediate (an α-lactone).

Caption: Intramolecular nucleophilic substitution of 2-bromopropionate.

Conclusion

The alpha-carbon of this compound is a versatile reaction center, primarily undergoing SN2 and E2 reactions. The choice of nucleophile/base, solvent, and temperature are critical parameters for controlling the reaction outcome. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and optimize synthetic routes utilizing this important building block. Further investigation into the solution-phase kinetics of both substitution and elimination reactions with a broader range of reagents will continue to enhance our understanding and application of this compound in chemical synthesis and drug development.

References

A Comprehensive Technical Guide to the Discovery and History of Sodium 2-Bromopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-bromopropionate, the sodium salt of 2-bromopropionic acid, is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its discovery and development are intrinsically linked to the advancements in the halogenation of carboxylic acids in the 19th century. This guide provides an in-depth exploration of the historical context of its parent acid's discovery, detailed synthetic methodologies, physicochemical properties, and its significant role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Discovery and Historical Context

The history of this compound is fundamentally tied to the synthesis of its precursor, 2-bromopropionic acid. While a specific date for the first synthesis of the sodium salt is not prominently documented, likely due to its straightforward preparation from the acid, the discovery of the underlying α-bromo acid was a significant advancement in organic chemistry.

One of the earliest documented methods for synthesizing 2-bromopropionic acid was reported in 1864 by the renowned chemist August Kekulé, who prepared it from lactic acid and hydrobromic acid at 100°C. However, the most pivotal development in the synthesis of α-bromo carboxylic acids was the Hell-Volhard-Zelinsky (HVZ) reaction, established in 1881.[1] This reaction, which involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃), became the standard method for the α-bromination of carboxylic acids, including propionic acid.[1][2] The availability of 2-bromopropionic acid through this robust synthetic route directly enabled the preparation of its various salts, including this compound, via simple acid-base neutralization.[3][4]

Physicochemical Properties

The properties of this compound and its parent acid are summarized below.

Table 1: Physicochemical Properties of 2-Bromopropionic Acid

| Property | Value | Reference |

| Molecular Formula | C₃H₅BrO₂ | [5] |

| Molecular Weight | 152.97 g/mol | [5] |

| Appearance | Clear colorless to yellowish liquid | [6] |

| Boiling Point | 203 °C | [7] |

| Density | 1.7 g/mL at 25 °C | [7] |

| Solubility | Soluble in water, miscible with alcohol, ether, chloroform, and benzene | [6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₄BrNaO₂ | [8] |

| Molecular Weight | 174.96 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | Decomposes before melting | [8] |

| Solubility | Highly soluble in water; soluble in ethanol (B145695) and other polar solvents | [8] |

Experimental Protocols

Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is a representative example of the HVZ reaction for the synthesis of 2-bromopropionic acid from propionic acid.

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a dropping funnel, add propionic acid and a catalytic amount of phosphorus trichloride.[6]

-

Maintain the temperature at 80°C and slowly add bromine dropwise to the reaction mixture.[6]

-

After the addition of bromine is complete, raise the temperature to 85°C.[6]

-

Once the color of the bromine disappears, further increase the temperature to 100°C for approximately 2-3 hours to ensure the reaction goes to completion.[6]

-

After the reaction, recover unreacted bromine and hydrobromic acid under reduced pressure.[6]

-

The final product, 2-bromopropionic acid, is obtained by distillation under reduced pressure.[6]

Synthesis of this compound

The preparation of this compound is typically achieved through the neutralization of 2-bromopropionic acid. A common method is described in a patent for the preparation of arylalkanoic acids.[6]

Procedure using Sodium Methoxide:

-

Prepare a solution of 2-bromopropionic acid in anhydrous methanol (B129727) (10 molar).[6]

-

To this stirred and cooled solution, add an equivalent amount of methanolic sodium methoxide.[6]

-

Continue stirring the mixture for an additional 15 minutes at room temperature.[6]

-

Evaporate the methanol under reduced pressure.[6]

-

The resulting residue is finely ground and dried in vacuo at 55°-60°C to yield this compound.[6]

Alternative Procedure using Sodium Carbonate:

-

Prepare a solution of 2-bromopropionic acid in anhydrous methanol (5 molar).[6]

-

Add anhydrous sodium carbonate portionwise to the stirred and cooled solution.[6]

-

Stir the solution for an additional 45 minutes at room temperature. During this time, an additional portion of methanol (equal to half the original volume) may be added to prevent crystallization of the salt.[6]

-

Evaporate the methanol under reduced pressure.[6]

-

The residue is then finely ground and dried at 55°-60°C.[6]

Role in Drug Development and Signaling Pathways

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class.[9] A prominent example is the synthesis of Tiaprofenic acid, an NSAID used for its analgesic and anti-inflammatory properties in the treatment of conditions like rheumatoid arthritis and osteoarthritis.[9]

The therapeutic effect of Tiaprofenic acid, and other NSAIDs synthesized from this compound, is achieved through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] By inhibiting the COX enzymes, Tiaprofenic acid reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.[3][9]

The general workflow for the synthesis of an arylpropionic acid NSAID using this compound and the subsequent biological signaling pathway are illustrated below.

Caption: Synthesis of NSAIDs and their mechanism of action.

Conclusion

While the formal "discovery" of this compound is not a singular historical event, its existence and utility are a direct consequence of the pioneering work in organic chemistry in the latter half of the 19th century. The development of the Hell-Volhard-Zelinsky reaction provided a reliable source of 2-bromopropionic acid, making its sodium salt readily accessible. Today, this compound remains a vital and versatile intermediate, particularly in the pharmaceutical industry, where its role in the synthesis of widely used anti-inflammatory drugs underscores its enduring importance in medicinal chemistry.

References

- 1. Cyclooxygenase [collab.its.virginia.edu]

- 2. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]

- 3. mims.com [mims.com]

- 4. This compound | 56985-74-1 | Benchchem [benchchem.com]

- 5. 2-Bromopropionic acid | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3959364A - Preparation of arylalkanoic acids - Google Patents [patents.google.com]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. What is Tiaprofenic Acid used for? [synapse.patsnap.com]

- 10. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

Sodium 2-Bromopropionate: A Technical Guide for Chemical and Pharmaceutical Development

An In-depth Review of the Synthesis, Properties, and Applications of a Key Halogenated Carboxylate Salt

Introduction

Sodium 2-bromopropionate is a halogenated carboxylate salt that serves as a critical building block and versatile reagent in advanced organic synthesis. Characterized by a bromine atom positioned on the carbon alpha to the carboxylate group, the molecule possesses a reactive center ripe for nucleophilic substitution, making it an invaluable precursor in the pharmaceutical, agrochemical, and polymer industries.[1] Its salt form enhances handling and solubility compared to its parent acid, 2-bromopropionic acid, facilitating its use in a variety of reaction conditions.

This technical guide provides an in-depth overview for researchers, chemists, and drug development professionals, summarizing the key physicochemical properties, experimental protocols for its synthesis and application, and its biological mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using workflow and pathway diagrams to ensure clarity and utility in a research and development setting.

Physicochemical and Toxicological Properties

The utility of this compound and its parent acid is defined by their distinct chemical and physical characteristics. While the sodium salt is a stable, crystalline solid highly soluble in water, the parent acid is a corrosive liquid.[2] These properties dictate their handling, storage, and application in different synthetic contexts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 56985-74-1 | [3][4] |

| Molecular Formula | C₃H₄BrNaO₂ | [2][4] |

| Molecular Weight | 174.96 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | Decomposes before melting (reported range 85-90°C) | [1][2] |

| Boiling Point | ~202.6°C (Decomposes) | [3][4] |

| Solubility | Highly soluble in water; soluble in ethanol | [2] |

| Density | ~1.49 - 1.756 g/cm³ | [1][4] |

Table 2: Properties and Toxicology of 2-Bromopropionic Acid (Parent Compound)

| Property | Value | Reference(s) |

| CAS Number | 598-72-1 | [6] |

| Molecular Formula | C₃H₅BrO₂ | [6] |

| Molecular Weight | 152.97 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Boiling Point | 203°C | |

| Density | 1.7 g/mL at 25°C | |

| Acute Oral Toxicity (LD50, rat) | 323 mg/kg | [2] |

Synthesis and Key Reactions

The preparation of this compound is straightforward, typically involving the synthesis of its parent acid followed by neutralization. The resulting salt is an excellent substrate for Sₙ2 reactions, a cornerstone of its synthetic utility.

Applications in Pharmaceutical Synthesis

A primary application of this compound is in the synthesis of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen (B1674241) and naproxen. This is typically achieved via a Grignard reaction, where the carboxylate salt couples with an aryl magnesium halide.

Biological Activity and Mechanism of Action

Halogenated organic compounds are known for their biological activity, often stemming from their ability to inhibit critical enzymatic pathways.[6] Aryloxyphenoxypropionates, which are structurally related to 2-bromopropionate, are a well-known class of herbicides that function by inhibiting acetyl-CoA carboxylase (ACCase).[7] This enzyme catalyzes the first committed step in fatty acid biosynthesis. By blocking ACCase, these compounds prevent the production of phospholipids (B1166683) necessary for building new cell membranes, ultimately halting plant growth. This mechanism is the basis for the herbicidal application of many propionate (B1217596) derivatives.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and application of this compound. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction

Objective: To synthesize 2-bromopropionic acid from propionic acid.

Materials:

-

Propionic acid

-

Red phosphorus (catalyst)

-

Bromine (Br₂)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask, add propionic acid (e.g., 25 g) and red phosphorus (e.g., 3.8 g).

-

Equip the flask with a reflux condenser and a pressure-equalizing dropping funnel.

-

Carefully charge the dropping funnel with bromine (e.g., 90 g) in a fume hood.

-

Slowly add a small amount of bromine to the stirred reaction mixture. The reaction is exothermic and will produce hydrogen bromide gas.

-

Maintain the reaction temperature below 50°C using a water bath, adding the remaining bromine dropwise over approximately 2 hours.

-

Once the addition is complete, gently heat the mixture at reflux for an additional 2 hours until the bromine color dissipates.

-

Allow the mixture to cool to room temperature.

-

Set up for distillation. Collect the fraction that distills between 115-154°C. This crude product is 2-bromopropionyl bromide.

-

To hydrolyze the acyl bromide, carefully add 10 mL of water to the collected fraction and heat at reflux for 90 minutes.

-

After cooling, extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the ether by rotary evaporation.

-

The final product, 2-bromopropionic acid, can be further purified by vacuum distillation.

Protocol 2: Preparation of this compound

Objective: To prepare the sodium salt from 2-bromopropionic acid.

Materials:

-

2-Bromopropionic acid

-

Sodium methoxide solution in anhydrous methanol (e.g., 25 wt%)

-

Anhydrous methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of 2-bromopropionic acid in anhydrous methanol in a round-bottom flask, and cool the solution in an ice bath.

-

While stirring, slowly add an equimolar amount of sodium methoxide solution to the cooled acid solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 15-30 minutes.

-

Remove the methanol solvent under reduced pressure using a rotary evaporator.

-